molecular formula C19H38 B13704929 (s)-14-Methyl-1-octadecene

(s)-14-Methyl-1-octadecene

Cat. No.: B13704929
M. Wt: 266.5 g/mol
InChI Key: NAEZQVWAWSVOSD-UHFFFAOYSA-N
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Description

(s)-14-Methyl-1-octadecene is an organic compound belonging to the class of alkenes It is characterized by a long carbon chain with a double bond and a methyl group attached to the 14th carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-14-Methyl-1-octadecene typically involves the use of alkenylation reactions. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.

Industrial Production Methods

In industrial settings, this compound can be produced through catalytic processes involving the oligomerization of ethylene. This method utilizes metal catalysts such as nickel or palladium to facilitate the formation of long-chain alkenes. The reaction is carried out under high pressure and temperature to achieve optimal yields.

Chemical Reactions Analysis

Types of Reactions

(s)-14-Methyl-1-octadecene undergoes various chemical reactions, including:

    Oxidation: The double bond in the compound can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid or osmium tetroxide.

    Reduction: Hydrogenation of the double bond can be achieved using hydrogen gas in the presence of a palladium or platinum catalyst, resulting in the formation of the corresponding alkane.

    Substitution: The methyl group can undergo halogenation reactions with reagents such as bromine or chlorine to form halogenated derivatives.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid, osmium tetroxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Bromine, chlorine, and other halogenating agents.

Major Products

    Oxidation: Epoxides, diols.

    Reduction: Alkanes.

    Substitution: Halogenated alkenes.

Scientific Research Applications

(s)-14-Methyl-1-octadecene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biological membranes and lipid interactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: Utilized in the production of specialty chemicals and as a component in lubricants and surfactants.

Mechanism of Action

The mechanism of action of (s)-14-Methyl-1-octadecene involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also act as a ligand, binding to specific receptors and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1-Octadecene: Lacks the methyl group at the 14th position, resulting in different physical and chemical properties.

    14-Methyl-1-hexadecene: Shorter carbon chain, leading to variations in reactivity and applications.

    2-Methyl-1-octadecene: Methyl group positioned differently, affecting its steric and electronic properties.

Uniqueness

(s)-14-Methyl-1-octadecene is unique due to the specific positioning of the methyl group, which influences its reactivity and interaction with other molecules. This structural feature makes it a valuable compound for targeted applications in research and industry.

Properties

Molecular Formula

C19H38

Molecular Weight

266.5 g/mol

IUPAC Name

14-methyloctadec-1-ene

InChI

InChI=1S/C19H38/c1-4-6-8-9-10-11-12-13-14-15-16-18-19(3)17-7-5-2/h4,19H,1,5-18H2,2-3H3

InChI Key

NAEZQVWAWSVOSD-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)CCCCCCCCCCCC=C

Origin of Product

United States

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